molecular formula C10H10BrNO B1452118 4-(4-Bromophenyl)pyrrolidin-2-one CAS No. 28311-23-1

4-(4-Bromophenyl)pyrrolidin-2-one

Cat. No. B1452118
CAS RN: 28311-23-1
M. Wt: 240.1 g/mol
InChI Key: JHTJSUCXKXNRAX-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 28311-23-1. It has a molecular weight of 240.1 .

Scientific Research Applications

Conformational Analysis

Research on compounds similar to 4-(4-Bromophenyl)pyrrolidin-2-one, such as 1-(2-bromophenyl)pyrrolidin-2-one, highlights their conformational properties. Studies using ultraviolet data and crystal structure analysis reveal substantial non-planarity in solution and a significant dihedral angle between phenyl and five-membered rings in these compounds (Fujiwara et al., 1977).

Hydrogen-bonding Patterns

Investigations into enaminones related to this compound show interesting hydrogen-bonding patterns. Compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone feature bifurcated intra- and intermolecular hydrogen bonding, contributing to their structural stability and potential interactions (Balderson et al., 2007).

Crystal Structure and Molecular Interactions

Studies on compounds structurally related to this compound, such as Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, provide insights into their crystal structure. The research reveals conformations and molecular interactions, including C-H...π interactions and hydrogen bonds, that influence the stability and properties of these compounds (Nirmala et al., 2009).

Molecular Docking and Potential Activity

The synthesis and molecular docking studies of pyrrolidine derivatives, similar to this compound, suggest potential biological activities such as antithrombin properties. These studies offer insights into the compound's interactions with biological targets and its potential applications (Ayan et al., 2013).

Photophysical and Biomolecular Binding Properties

Research on compounds like 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to this compound, highlights their photophysical properties and biomolecular binding capabilities. These findings are crucial for understanding the interactions of these compounds with DNA and their potential applications in photodynamic therapy or as molecular probes (Bonacorso et al., 2018).

Synthesis Methods and Potential Applications

Additional studies focus on the synthesis methods of compounds related to this compound and their potential applications. These include the synthesis of side chains for novel carbapenems and the creation of new molecular structures with potential medicinal applications (Hashihayata et al., 2002).

Safety and Hazards

While specific safety and hazard information for “4-(4-Bromophenyl)pyrrolidin-2-one” is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

4-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJSUCXKXNRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677750
Record name 4-(4-Bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28311-23-1
Record name 4-(4-Bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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